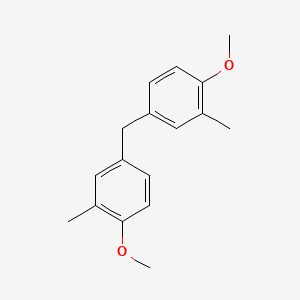
1,1'-Methylenebis(4-methoxy-3-methylbenzene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Methylenebis(4-methoxy-3-methylbenzene) is an organic compound with the molecular formula C17H20O2 It is a derivative of benzene, featuring two methoxy and two methyl groups attached to the benzene rings, connected by a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Methylenebis(4-methoxy-3-methylbenzene) typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where 4-methoxy-3-methylbenzene reacts with formaldehyde in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The reaction conditions usually involve anhydrous solvents and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, starting from readily available precursors like anisole and toluene derivatives. The process is optimized for large-scale production, focusing on cost-effectiveness, efficiency, and environmental considerations .
Chemical Reactions Analysis
Types of Reactions
1,1’-Methylenebis(4-methoxy-3-methylbenzene) undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in further substitution reactions, such as nitration, sulfonation, and halogenation
Oxidation and Reduction: The methoxy and methyl groups can be oxidized or reduced under specific conditions, leading to the formation of different functional groups.
Common Reagents and Conditions
Nitration: Nitric acid (HNO3) and sulfuric acid (H2SO4) are commonly used for nitration reactions.
Halogenation: Bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst like iron(III) chloride (FeCl3) is used for halogenation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration can yield nitro derivatives, while halogenation can produce bromo or chloro derivatives .
Scientific Research Applications
1,1’-Methylenebis(4-methoxy-3-methylbenzene) has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,1’-Methylenebis(4-methoxy-3-methylbenzene) involves its interaction with various molecular targets through electrophilic aromatic substitution. The methoxy and methyl groups activate the benzene rings, making them more reactive towards electrophiles. This reactivity is exploited in various chemical transformations and applications .
Comparison with Similar Compounds
Similar Compounds
1-Methoxy-3-methylbenzene:
1-Methoxy-4-methylbenzene:
Uniqueness
1,1’-Methylenebis(4-methoxy-3-methylbenzene) is unique due to the presence of the methylene bridge connecting two benzene rings, which imparts distinct chemical and physical properties. This structural feature makes it a valuable compound in various synthetic and industrial applications .
Properties
CAS No. |
61377-15-9 |
|---|---|
Molecular Formula |
C17H20O2 |
Molecular Weight |
256.34 g/mol |
IUPAC Name |
1-methoxy-4-[(4-methoxy-3-methylphenyl)methyl]-2-methylbenzene |
InChI |
InChI=1S/C17H20O2/c1-12-9-14(5-7-16(12)18-3)11-15-6-8-17(19-4)13(2)10-15/h5-10H,11H2,1-4H3 |
InChI Key |
VTUSLUNIFSRUJX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)CC2=CC(=C(C=C2)OC)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















